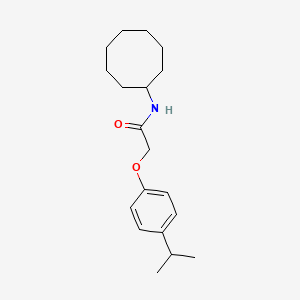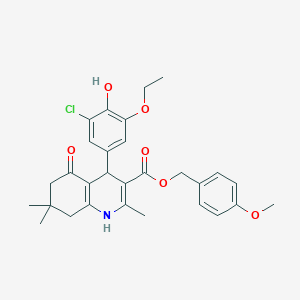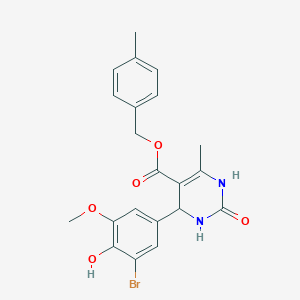
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is known for its ability to prevent tooth decay and remineralize enamel.
作用機序
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide works by binding to the surface of teeth and releasing calcium and phosphate ions, which are essential for remineralizing enamel. This process helps to strengthen teeth and prevent decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of harmful bacteria in the oral cavity, further reducing the risk of tooth decay.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to have a positive effect on the biochemical and physiological properties of teeth. It helps to increase the hardness and resistance of enamel, making it less susceptible to decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to reduce the sensitivity of teeth to hot and cold stimuli, making it an effective treatment for dentin hypersensitivity.
実験室実験の利点と制限
One of the main advantages of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its ability to mimic the natural process of enamel remineralization. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is that it may not accurately reflect the complex interactions that occur in the oral cavity.
将来の方向性
There are several areas of future research for N-cyclooctyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new formulations that can be used in a variety of dental applications, such as toothpaste and mouthwash. Additionally, researchers are investigating the use of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in combination with other compounds to enhance its effectiveness. Finally, there is a need for more clinical studies to further evaluate the safety and efficacy of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in preventing tooth decay and treating dentin hypersensitivity.
In conclusion, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is a compound that has shown great promise in the field of dentistry. Its ability to prevent tooth decay and remineralize enamel has made it a popular area of research. While there are still limitations to its use in lab experiments, the future looks bright for this compound as researchers continue to explore its potential applications.
合成法
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is synthesized by reacting cyclooctylamine with 4-isopropylphenol in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-cyclooctyl-2-(4-isopropylphenoxy)acetamide.
科学的研究の応用
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential use in preventing tooth decay and remineralizing enamel. It has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been investigated for its potential use in treating dentin hypersensitivity, a common dental problem.
特性
IUPAC Name |
N-cyclooctyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(2)16-10-12-18(13-11-16)22-14-19(21)20-17-8-6-4-3-5-7-9-17/h10-13,15,17H,3-9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJQJHAROZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)

